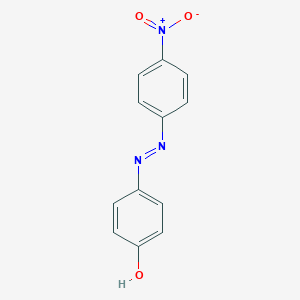

4-(4-Nitrophenylazo)phenol

Overview

Description

Synthesis Analysis

4-(4-Nitrophenylazo)phenol and its derivatives can be synthesized through various chemical processes. One method involves the synthesis of nitro-substituted phenolates, which exhibit solvatochromism due to interactions with the solvent through nonspecific solute-solvent interactions and hydrogen bonding (Nandi et al., 2012). Another approach is the double functionalization of amino-biphenyl-2-ols for the synthesis of functionalized 4-nitro-dibenzofurans, highlighting the versatility in functionalizing phenol rings (Kumar et al., 2015).

Molecular Structure Analysis

The molecular structure of 4-(4-Nitrophenylazo)phenol derivatives has been elucidated through various analytical techniques. X-ray crystallography has been used to determine the positions of nitro groups in several dibenzofurans, establishing their molecular structure and providing insights into their synthesis mechanisms (Kumar et al., 2015).

Chemical Reactions and Properties

4-(4-Nitrophenylazo)phenol and its complexes exhibit a range of electrochemical behaviors. These behaviors are crucial for understanding the reactivity and potential applications of the compound in various fields. The electrochemical properties have been characterized for different metal complexes, providing a foundation for further exploration of their chemical reactivity (Khandar & Masoumeh, 1999).

Physical Properties Analysis

The physical properties of 4-(4-Nitrophenylazo)phenol derivatives are influenced by their molecular structure. Studies on crystal and molecular structures of related compounds provide insights into the physical characteristics that govern their behavior in different environments. These studies help in understanding the packing, morphology, and stability of the compounds (Hoffmann et al., 1995).

Chemical Properties Analysis

The chemical properties of 4-(4-Nitrophenylazo)phenol are determined by its functional groups and molecular structure. Research has shown the importance of nitro and phenolate groups in solvatochromic behavior and solute-solvent interactions, highlighting the compound's sensitivity to the polarity of the medium (Nandi et al., 2012). Additionally, the synthesis and functionalization strategies reveal the compound's versatility in chemical reactions, offering pathways to a wide range of derivatives with varied applications (Kumar et al., 2015).

Scientific Research Applications

Degradation of Environmental Contaminants : 4-Nitrophenol (4-NP), a derivative of 4-(4-Nitrophenylazo)phenol, is recognized as an environmental contaminant. Research has identified a novel 4-NP degradation gene cluster in Rhodococcus opacus SAO101, which plays a crucial role in mineralizing 4-NP, thus highlighting its potential in bioremediation processes (Kitagawa, Kimura, & Kamagata, 2004).

Water Analysis and Treatment : The compound has been used in the development of procedures for adsorption-photometric determination of aniline and phenol in water. This application is significant in monitoring water quality and treating water contaminants (Kuz’mina, Khatuntseva, & Dmitrienko, 2008).

Optical Storage Materials : A study focused on synthesizing a polymer incorporating 4-(4-Nitrophenylazo)phenol for reversible optical storage. The research indicates the potential of such compounds in the field of data storage and optical memory devices (Meng, Natansohn, & Rochon, 1996).

Photocatalytic Mechanisms : Research has been conducted on the photocatalytic mechanism of phenolic compounds, including 4-Nitrophenol, over commercial TiO2 catalysts. This study is relevant in understanding the degradation pathways of such compounds and their application in environmental clean-up processes (Tolosana-Moranchel, Montejano, Casas, & Bahamonde, 2018).

Inhibition of Human Carbonic Anhydrase Isozymes : The compound has been studied for its inhibitory effects on human carbonic anhydrase isozymes, suggesting its potential use in medical and pharmaceutical applications (Şentürk, Gülçin, Beydemir, Küfrevioğlu, & Supuran, 2011).

Electro-Optic Applications : Another study investigated the use of 4-(4-Nitrophenylazo)phenol derivatives in the synthesis of novel polycarbonates for high-temperature electro-optics, showing its potential in advanced materials science (Suresh, Gulotty, Bales, Inbasekaran, Chartier, Cummins, & Smith, 2003).

Thin Layer Chromatography in Water Analysis : The compound has been used in the development of a thin-layer chromatography method for separating and identifying phenols in water, an important technique in environmental analysis (Aly, 1968).

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

4-[(4-nitrophenyl)diazenyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N3O3/c16-12-7-3-10(4-8-12)14-13-9-1-5-11(6-2-9)15(17)18/h1-8,16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRJPVIOTANUINF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N=NC2=CC=C(C=C2)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2061690 | |

| Record name | 4-[(4-Nitrophenyl)azo]phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2061690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Nitrophenylazo)phenol | |

CAS RN |

1435-60-5 | |

| Record name | 4-Hydroxy-4′-nitroazobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1435-60-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenol, 4-(2-(4-nitrophenyl)diazenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001435605 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1435-60-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45166 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 4-[2-(4-nitrophenyl)diazenyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-[(4-Nitrophenyl)azo]phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2061690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(4-Nitrophenylazo)phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

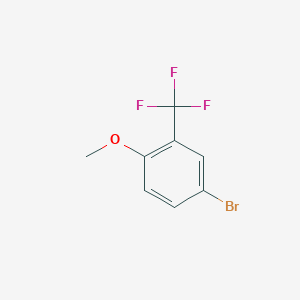

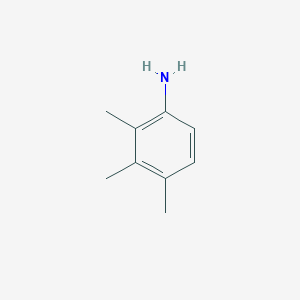

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary method for synthesizing 4-(4-Nitrophenylazo)phenol?

A1: 4-(4-Nitrophenylazo)phenol is commonly synthesized through a diazo coupling reaction. This involves the diazotization of 4-Nitroaniline using sodium nitrite, followed by coupling the resulting diazonium salt with phenol. This reaction is typically carried out under controlled temperatures, often in an ice bath, to maintain a temperature below 5°C. [, , , ]

Q2: What structural features contribute to the liquid crystalline properties observed in some derivatives of 4-(4-Nitrophenylazo)phenol?

A2: The presence of the azo group (-N=N-) linking two aromatic rings in 4-(4-Nitrophenylazo)phenol provides rigidity to the molecule, a crucial factor for liquid crystal formation. This rigid core, often referred to as the mesogenic unit, can be further modified with alkyl chains of varying lengths. These modifications influence the type and temperature range of the liquid crystalline phases exhibited by the derivatives. [, , ]

Q3: Can 4-(4-Nitrophenylazo)phenol be incorporated into polymers, and if so, what properties do these polymers exhibit?

A4: Yes, 4-(4-Nitrophenylazo)phenol can be incorporated into polymers, either as a side chain or as part of the main polymer chain. For instance, it can be reacted with 3-bromopropene to introduce a spacer unit, and the resulting compound can be polymerized to yield a side-chain liquid crystalline polymer. [] Additionally, polymers containing hydrogen bond acceptor groups, like poly[(4-vinylpyridine)-co-(butyl acrylate)], can form hydrogen bonds with 4-(4-Nitrophenylazo)phenol, leading to the formation of liquid crystalline polymer complexes. [, ]

Q4: What spectroscopic techniques are commonly used to characterize 4-(4-Nitrophenylazo)phenol and its derivatives?

A5: Fourier Transform Infrared Spectroscopy (FT-IR) and Nuclear Magnetic Resonance spectroscopy (NMR) are routinely employed to characterize 4-(4-Nitrophenylazo)phenol and its derivatives. FT-IR helps identify specific functional groups present in the molecule, such as the nitro group, the azo group, and the hydroxyl group. NMR provides detailed information about the structure and connectivity of atoms within the molecule, confirming its successful synthesis. [, ]

Q5: What analytical techniques are used to study the thermal properties of 4-(4-Nitrophenylazo)phenol and its derivatives, particularly their liquid crystalline behavior?

A6: Differential Scanning Calorimetry (DSC) is a key technique used to study the thermal properties of these compounds. DSC measures the heat flow associated with phase transitions, providing information about the melting point, crystallization point, and the temperature range of liquid crystalline phases. For example, DSC analysis can reveal the enthalpy changes during the transition between the crystalline, smectic A, and isotropic phases. [, , ]

Q6: Beyond liquid crystals, are there other applications where 4-(4-Nitrophenylazo)phenol derivatives show promise?

A7: Yes, research suggests potential applications in areas like extractive spectrophotometry. For instance, cyclophane-type thiacrown compounds incorporating 4-(4-Nitrophenylazo)phenol as a chromogenic group have shown promise as extractive-spectrophotometric reagents for metals like silver and copper. [] Additionally, 4-(4-Nitrophenylazo)phenol has been used as a building block in the synthesis of calix[4]arene derivatives with enhanced non-linear optical (NLO) properties. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,2-Difluorobenzo[d][1,3]dioxol-5-amine](/img/structure/B74831.png)